A Technical Guide to 5-Chloro-2,3-difluoropyridine (CAS: 89402-43-7): Properties, Synthesis, and Applications
A Technical Guide to 5-Chloro-2,3-difluoropyridine (CAS: 89402-43-7): Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-2,3-difluoropyridine, identified by the CAS number 89402-43-7, is a halogenated pyridine (B92270) derivative that has emerged as a critical and versatile building block in modern chemical synthesis.[1][2] Its unique molecular structure, featuring both chlorine and fluorine atoms on a pyridine ring, imparts specific reactivity and stability, making it an indispensable intermediate in the pharmaceutical and agrochemical industries.[1][3] The presence of fluorine atoms is particularly significant, as their introduction into active molecules can enhance potency, selectivity, metabolic stability, and bioavailability.[2][4] This technical guide provides a comprehensive overview of the compound's properties, detailed experimental protocols for its synthesis, its key applications, and essential safety information.
Physicochemical and Spectroscopic Properties
5-Chloro-2,3-difluoropyridine is typically a colorless to light yellow liquid or a low-melting solid, depending on purity and ambient temperature.[5][6] It is sparingly soluble in water but shows good solubility in common organic solvents like ethanol, acetone, and dichloromethane.[7]
Table 1: Physicochemical Properties of 5-Chloro-2,3-difluoropyridine
| Property | Value | Source(s) |
| CAS Number | 89402-43-7 | [1][8] |
| Molecular Formula | C₅H₂ClF₂N | [1][8] |
| Molecular Weight | 149.52 g/mol | [1][5] |
| Appearance | Colorless to light yellow/orange clear liquid | [5][7] |
| Melting Point | 47-49 °C | [6][8] |
| Boiling Point | 135 °C | [5][8] |
| Density | 1.442 g/mL at 25 °C | [8] |
| Refractive Index | 1.473 - 1.479 | [6][8] |
| Flash Point | 24 °C (75.2 °F) | [8] |
| Solubility | Soluble in Chloroform, DMSO, Methanol (Slightly) | [8] |
Table 2: Spectroscopic Data
| Spectroscopy | Data | Source(s) |
| ¹H NMR | Specific chemical shift and coupling constant data are not readily available in the cited literature. A typical spectrum would be expected to show two signals in the aromatic region for the two non-equivalent protons on the pyridine ring. | [3][5] |
| ¹³C NMR | Specific chemical shift data is not available in the cited literature. | [3] |
| ¹⁹F NMR | A ¹⁹F NMR spectrum is noted as available in PubChem, but specific chemical shift data is not provided in the search results. | [1][9] |
| Infrared (IR) | 3078.2 cm⁻¹ (C-H stretch), 1598.3 & 1470.3 cm⁻¹ (C=C, C=N stretch), 1173.3, 1245.0 & 1419.1 cm⁻¹ (C-F stretch), 927.5, 896.7, 794.3 & 732.9 cm⁻¹ (C=C-H bend, C-Cl stretch) | [10] |
Synthesis and Experimental Protocols
The most common and industrially relevant synthesis of 5-Chloro-2,3-difluoropyridine involves the halogen exchange (HALEX) fluorination of 2,3,5-trichloropyridine.[8][11] An alternative, multi-step route begins with 2-aminopyridine.
Experimental Protocol: Synthesis from 2,3,5-Trichloropyridine
This protocol is based on a general procedure described in the literature, which achieves high yield and purity.[6][8][11]
Reagents and Materials:
-
2,3,5-Trichloropyridine
-
Potassium Fluoride (KF)
-
Phase Transfer Catalyst (e.g., 18-crown-6)
-
Solvent (e.g., Sulfolane (B150427), Dimethyl Sulfoxide - DMSO)
-
Potassium Carbonate (optional, as an acid scavenger)
-
Reaction flask (1000 mL), equipped with a mechanical stirrer, thermometer, and distillation apparatus
-
Vacuum pump
Procedure:
-
Solvent Preparation: Add 400 g of sulfolane and 400 g of dimethylsulfoxide to a 1000 mL reaction flask. Dehydrate the solvent mixture by heating to 200 °C under vacuum (approx. 0.05 MPa) until the moisture content is below 0.05%.[11]
-
Reaction Setup: Cool the flask to 120 °C. Under an inert atmosphere (e.g., nitrogen), add 96 g (1.66 mol) of anhydrous potassium fluoride, 120 g (0.67 mol) of 2,3,5-trichloropyridine, and 2 g of 18-crown-6 (B118740) ether.[11]
-
Fluorination Reaction: Heat the reaction mixture to 200 °C and maintain this temperature for approximately 3-5 hours, with vigorous stirring.[11] The reaction progress can be monitored by gas chromatography (GC).
-
Product Isolation: After the reaction is complete (as determined by the consumption of the starting material), the product, 5-Chloro-2,3-difluoropyridine, is collected via distillation directly from the reaction mixture.[11]
-
Purification: The collected distillate can be further purified by fractional vacuum distillation to achieve high purity (e.g., >98%). The final product is typically a colorless liquid.
Expected Outcome: This procedure can yield approximately 95 g (0.51 mol) of 5-Chloro-2,3-difluoropyridine, corresponding to a yield of around 90%, with a purity of >96% as determined by GC.[11]
Synthesis Workflow Diagram
The following diagram illustrates a multi-step synthesis pathway starting from 2-aminopyridine.
Caption: Multi-step synthesis pathway from 2-aminopyridine.
Applications in Research and Development
5-Chloro-2,3-difluoropyridine is not typically an end-product but rather a high-value intermediate. Its primary application is in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals, where the 5-chloro-2,3-difluoropyridinyl moiety is a key structural feature.[1]
-
Agrochemicals: The most prominent application is in the production of the selective herbicide Clodinafop-propargyl (B133425), which is used to control grassy weeds in cereal crops.[3][11] The compound serves as the foundational precursor for attaching the pyridyloxy phenoxy propionate (B1217596) core structure.[10][12]
-
Pharmaceuticals: In drug development, it is used as a scaffold to create novel compounds with potential therapeutic properties, including antimicrobial and anti-inflammatory agents.[1] The fluorine atoms enhance metabolic stability and binding affinity to biological targets.[2]
Logical Relationship Diagram: Role in Clodinafop-propargyl Synthesis
This diagram shows the key reaction where 5-Chloro-2,3-difluoropyridine is used to build the core of the herbicide Clodinafop-propargyl.
Caption: Use as a key building block in herbicide synthesis.[10][13]
Safety and Handling
5-Chloro-2,3-difluoropyridine is classified as a flammable liquid that is harmful if swallowed and poses a long-term hazard to aquatic life.[1][5] Proper safety precautions are mandatory during its handling and storage.
Table 3: GHS Hazard and Precautionary Information
| Classification | Code | Description | Source(s) |
| Hazard Statements | H226 | Flammable liquid and vapor | [1][5] |
| H302 | Harmful if swallowed | [1][5] | |
| H412 | Harmful to aquatic life with long lasting effects | [1][5] | |
| Precautionary Statements | P210 | Keep away from heat, sparks, open flames, and hot surfaces. No smoking. | [5] |
| P233 | Keep container tightly closed. | [5] | |
| P270 | Do not eat, drink or smoke when using this product. | ||
| P273 | Avoid release to the environment. | [5] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [1] | |
| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. | ||
| P501 | Dispose of contents/container to an approved waste disposal plant. | [5] |
Handling Recommendations:
-
Use in a well-ventilated area or under a fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ground and bond containers and receiving equipment to prevent static discharge.
-
Use only non-sparking tools.[5]
Storage Recommendations:
-
Store in a cool, dry, well-ventilated place away from ignition sources.[5] A recommended storage temperature is between 2-8°C.[8]
-
Keep containers tightly sealed when not in use.[5]
Conclusion
5-Chloro-2,3-difluoropyridine (CAS 89402-43-7) is a pivotal chemical intermediate whose value is firmly established in the agrochemical and pharmaceutical sectors. Its synthesis is well-documented, allowing for reliable production, while its unique chemical properties facilitate the development of complex, high-performance molecules. For researchers and developers, a thorough understanding of this compound's reactivity, handling requirements, and synthetic utility is essential for leveraging its full potential in creating next-generation drugs and crop protection agents.
References
- 1. 5-Chloro-2,3-difluoropyridine | C5H2ClF2N | CID 2783248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cas 89402-43-7 2,3-Difluoro-5-Chloropyridine Synthesis Of Pesticide Clodinafop-Propargyl [ddvppesticide.com]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. 5-Chloro-2,3-difluoropyridine | 89402-43-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. echemi.com [echemi.com]
- 7. 5-Chloro-2,3-difluoropyridine | 89402-43-7 [chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. Research on Synthesis Process of Clodinafop-propargyl - Master's thesis - Dissertation [dissertationtopic.net]
- 10. CN105418494A - Preparation method of clodinafop propargyl - Google Patents [patents.google.com]
- 11. Clodinafop propargyl (Ref: CGA 184927) [sitem.herts.ac.uk]
- 12. CN105418494B - A kind of preparation method of clodinafop-propargyl - Google Patents [patents.google.com]
- 13. 5-Chloro-2,3-difluoropyridine | 89402-43-7 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
